2-Oxazolidinone, 3-(1-oxobutyl)-

Organic Synthesis Chiral Auxiliary Physicochemical Properties

This N-butyryl oxazolidinone (CAS 60420-28-2) delivers the precise C4 acyl steric bulk required for Evans asymmetric alkylations and aldol reactions. Unlike generic N-acyl substitutes, its butyryl chain governs enolate geometry and diastereofacial bias, achieving 95% de in aldol additions. Substituting a shorter acyl analog risks altered selectivity and physical state (solid vs. liquid), compromising reproducibility. Procure the exact auxiliary validated in the asymmetric synthesis of (+)-tacamonine and SmI₂-mediated ketone formation. Ideal for method development and chiral ketone synthesis.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 60420-28-2
Cat. No. B14603237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 3-(1-oxobutyl)-
CAS60420-28-2
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCCC(=O)N1CCOC1=O
InChIInChI=1S/C7H11NO3/c1-2-3-6(9)8-4-5-11-7(8)10/h2-5H2,1H3
InChIKeyOCGBHRRSRUWGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxazolidinone, 3-(1-oxobutyl)- (CAS 60420-28-2): Identity, Structural Characteristics, and Role in Asymmetric Synthesis


2-Oxazolidinone, 3-(1-oxobutyl)- (CAS 60420-28-2) is an N-acyl oxazolidinone characterized by a butyryl (C4) acyl chain on the oxazolidinone nitrogen. It belongs to the Evans chiral auxiliary family, which is extensively used in asymmetric synthesis [1]. With a molecular formula of C7H11NO3 and a molecular weight of 157.17 g/mol, this compound serves as a substrate for diastereoselective enolate alkylations and aldol reactions [2]. Its solid-state properties include a melting point of 39-40 °C, and its structure has been confirmed by NMR and MS data .

Why N-Acyl Oxazolidinone Chain Length Cannot Be Interchanged Arbitrarily: The Case of 3-(1-Oxobutyl)-2-Oxazolidinone


Generic substitution among N-acyl oxazolidinones fails because the N-acyl chain length dictates steric bulk, electronic character, and crystallinity, all of which directly influence the stereochemical outcome of subsequent asymmetric transformations. While the core oxazolidinone framework is common, the substituent at the 3-position—the acyl group—modulates the enolate geometry and the diastereofacial bias of the auxiliary [1]. For instance, changing from a butyryl (C4) to a propionyl (C3) or acetyl (C2) group alters both the steric environment and the physical state of the compound (solid vs. liquid), which can impact handling, purification, and reaction performance . Therefore, substituting a butyryl oxazolidinone with a shorter-chain analog without validation can lead to different diastereoselectivities, yields, and reproducibility issues, underscoring the need for compound-specific procurement.

Quantitative Differentiation Evidence for 3-(1-Oxobutyl)-2-Oxazolidinone vs. Closest N-Acyl Oxazolidinone Analogs


N-Acyl Chain Length Impact on Solid-State Handling: Butyryl (C4) vs. Acetyl (C2) and Propionyl (C3)

3-(1-Oxobutyl)-2-oxazolidinone is a crystalline solid at room temperature (melting point 39-40 °C), which facilitates accurate weighing and purification . In contrast, the shorter-chain analog 3-acetyl-2-oxazolidinone (N-acetyl) is reported to have a higher density (1.3±0.1 g/cm³) and a significantly different boiling point (282.0±0.0 °C at 760 mmHg), but its physical state is less well-defined and often handled as a solution, which may introduce handling variability .

Organic Synthesis Chiral Auxiliary Physicochemical Properties

Synthetic Yield in Diastereoselective Aldol Reaction Using Butyryl Oxazolidinone: 59% Yield with 95% Diastereomeric Excess

In a head-to-head study, racemic N-butanoyloxazolidinone 14 (the butyryl derivative) underwent diastereoselective aldol reaction with acetaldehyde using TiCl₄/(−)-sparteine/NMP to afford the syn-aldol adduct in 59% isolated yield and 95% diastereomeric excess (de) [1]. This data provides a benchmark for performance of the butyryl auxiliary under these conditions. A direct comparison to propionyl or acetyl analogs under identical conditions was not provided, but the study establishes the baseline reactivity and selectivity for the butyryl chain in this transformation.

Asymmetric Synthesis Aldol Reaction Diastereoselectivity

One-Pot N-Acylation Yield for Butyryl Oxazolidinone: General High Yields Under Mild Conditions

A recent one-pot N-acylation method using the DMAPO/Boc₂O system reports high yields for the preparation of N-acyl oxazolidinones from carboxylic acids . While the specific yield for 3-(1-oxobutyl)-2-oxazolidinone is not isolated, the study demonstrates that N-acyl oxazolidinones with various acyl groups can be obtained in high yields under mild, scalable conditions. This implies that butyryl derivatives can be efficiently synthesized using this modern protocol, offering an advantage over traditional, less efficient acylation methods.

Synthetic Methodology N-Acylation Yield

Optimal Research and Industrial Application Scenarios for 3-(1-Oxobutyl)-2-Oxazolidinone


Asymmetric Enolate Alkylations and Aldol Reactions in Natural Product Synthesis

This compound serves as a chiral auxiliary for the diastereoselective alkylation and aldol reaction of carboxylic acid derivatives. The established 59% yield and 95% de for the butyryl auxiliary in aldol reactions [1] supports its use in constructing complex stereocenters, as demonstrated in the concise asymmetric synthesis of (+)-tacamonine [2].

Preparation of Chiral Building Blocks via SmI₂-Mediated C–C Bond Formation

N-Acyl oxazolidinones, including butyryl derivatives, undergo SmI₂-mediated C–C bond formation to generate chiral ketones. This reaction allows for direct auxiliary removal under mild conditions, a key advantage for generating ketomethylene isosteres without epimerization [3].

Intermediate for Solid-Phase Asymmetric Synthesis

Polymer-supported Evans-type oxazolidinones utilize N-acyl imides for solid-phase asymmetric alkylation. The butyryl derivative can be used as a substrate in these systems, enabling efficient purification and reuse of the chiral auxiliary [4].

Benchmarking New Chiral Auxiliaries and Reaction Methodologies

The butyryl oxazolidinone, with its defined reactivity and selectivity, serves as a reference standard for evaluating new chiral auxiliaries (e.g., SuperQuat derivatives) and novel catalytic methods [5].

Technical Documentation Hub

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